molecular formula C13H16FNO B13480664 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine

Katalognummer: B13480664
Molekulargewicht: 221.27 g/mol
InChI-Schlüssel: JHFOFQUSNITJEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a synthetic organic compound that features a fluorinated benzofuran ring attached to a dimethylpropan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting with the preparation of the fluorinated benzofuran core. One common method involves the cyclization of a suitable precursor, such as a fluorinated phenol, under acidic conditions to form the benzofuran ring. The resulting intermediate is then subjected to further reactions to introduce the dimethylpropan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzofuran ring can enhance binding affinity and selectivity, while the dimethylpropan-1-amine group may influence the compound’s pharmacokinetic properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine
  • 1-(7-Fluoro-1-benzofuran-2-yl)-2-methyl-2-(methylsulfonyl)-1-propanone

Uniqueness

1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a fluorinated benzofuran ring and a dimethylpropan-1-amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H16FNO

Molekulargewicht

221.27 g/mol

IUPAC-Name

1-(7-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H16FNO/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7,12H,15H2,1-3H3

InChI-Schlüssel

JHFOFQUSNITJEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC2=C(O1)C(=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.